
Ethyl 10,11-diiodoundec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10,11-diiodoundec-10-enoate is an organic compound with the molecular formula C13H22I2O2. It is an ester derivative of undecenoic acid, featuring two iodine atoms attached to the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,11-diiodoundec-10-enoate typically involves the iodination of undecenoic acid derivatives. One common method is the reaction of undecenoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atoms at the 10th and 11th positions of the carbon chain. The resulting diiodoundecenoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 10,11-diiodoundec-10-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl undecenoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products
Substitution: Ethyl 10-amino-11-iodoundec-10-enoate, ethyl 10-thio-11-iodoundec-10-enoate.
Reduction: Ethyl undecenoate.
Oxidation: Ethyl 10,11-epoxyundec-10-enoate, ethyl 10,11-diolundec-10-enoate.
Aplicaciones Científicas De Investigación
Ethyl 10,11-diiodoundec-10-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s iodine atoms make it useful in radiolabeling for imaging studies and as a precursor for the synthesis of iodinated drugs.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Mecanismo De Acción
The mechanism of action of ethyl 10,11-diiodoundec-10-enoate involves its interaction with biological molecules through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to target proteins and enzymes. The ester group can undergo hydrolysis to release the active undecenoic acid derivative, which can further interact with biological targets .
Comparación Con Compuestos Similares
Ethyl 10,11-diiodoundec-10-enoate can be compared with other iodinated undecenoic acid derivatives, such as:
Ethyl 10-iodoundec-10-enoate: Contains only one iodine atom, making it less reactive in substitution reactions.
Ethyl 10,11-dibromoundec-10-enoate: Similar structure but with bromine atoms instead of iodine, resulting in different reactivity and biological properties.
Ethyl undec-10-enoate: Lacks halogen atoms, making it less versatile in chemical modifications.
Propiedades
Número CAS |
94166-55-9 |
|---|---|
Fórmula molecular |
C13H22I2O2 |
Peso molecular |
464.12 g/mol |
Nombre IUPAC |
ethyl (Z)-10,11-diiodoundec-10-enoate |
InChI |
InChI=1S/C13H22I2O2/c1-2-17-13(16)10-8-6-4-3-5-7-9-12(15)11-14/h11H,2-10H2,1H3/b12-11- |
Clave InChI |
IUWRZBSPIGLBRX-QXMHVHEDSA-N |
SMILES isomérico |
CCOC(=O)CCCCCCCC/C(=C/I)/I |
SMILES canónico |
CCOC(=O)CCCCCCCCC(=CI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


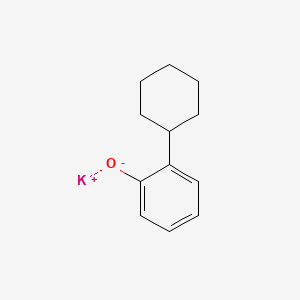
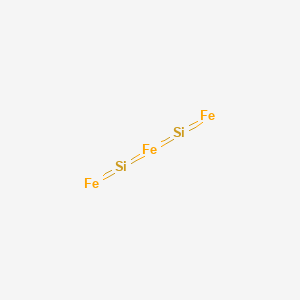
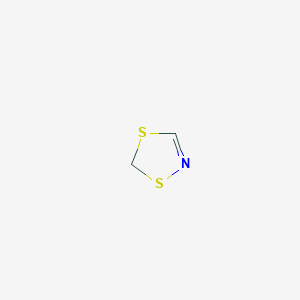
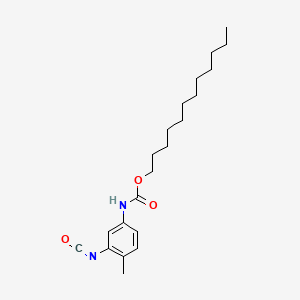
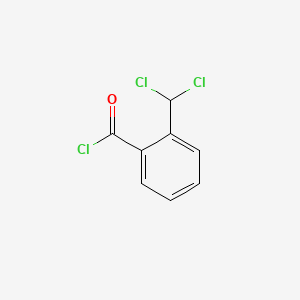
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
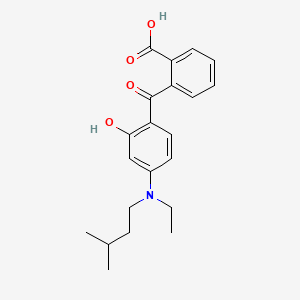
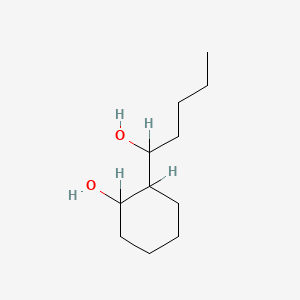
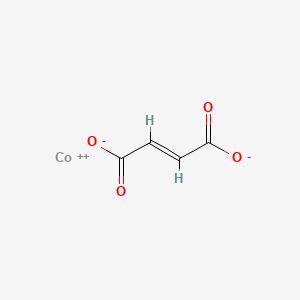
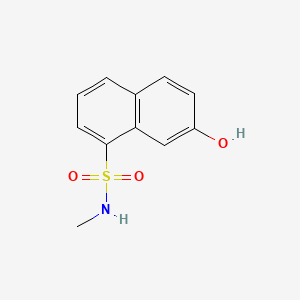

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)


